molecular formula C15H28O3Si B11839931 2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 69152-09-6

2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one

Cat. No.: B11839931
CAS No.: 69152-09-6
M. Wt: 284.47 g/mol
InChI Key: FEXXBJNRDHSRGE-UHFFFAOYSA-N
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Description

2-(1-Ethoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone is an organic compound that features a cyclobutanone core substituted with an ethoxycyclohexyl group and a trimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone typically involves multiple steps:

    Formation of the Cyclobutanone Core: The cyclobutanone core can be synthesized through a [2+2] cycloaddition reaction between an alkene and a ketene.

    Introduction of the Ethoxycyclohexyl Group: The ethoxycyclohexyl group can be introduced via a nucleophilic substitution reaction using an appropriate cyclohexyl halide and an ethoxide ion.

    Attachment of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be attached through a silylation reaction using trimethylsilyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Ethoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It can modulate biochemical pathways related to its functional groups and structural features.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(1-Ethoxycyclohexyl)-2-((triethylsilyl)oxy)cyclobutanone: Similar structure but with a triethylsilyloxy group instead of a trimethylsilyloxy group.

Properties

CAS No.

69152-09-6

Molecular Formula

C15H28O3Si

Molecular Weight

284.47 g/mol

IUPAC Name

2-(1-ethoxycyclohexyl)-2-trimethylsilyloxycyclobutan-1-one

InChI

InChI=1S/C15H28O3Si/c1-5-17-14(10-7-6-8-11-14)15(12-9-13(15)16)18-19(2,3)4/h5-12H2,1-4H3

InChI Key

FEXXBJNRDHSRGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCC1)C2(CCC2=O)O[Si](C)(C)C

Origin of Product

United States

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